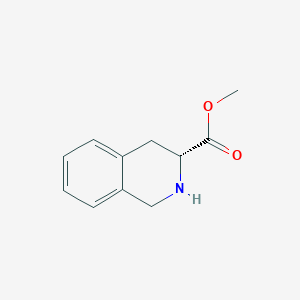

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366215 | |

| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191327-28-3 | |

| Record name | Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ruthenium-Catalyzed Transfer Hydrogenation

A cornerstone method for synthesizing enantiomerically enriched tetrahydroisoquinolines involves transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) catalysts. This approach, pioneered by Noyori and colleagues, enables the reduction of imine bonds with high enantioselectivity.

Procedure :

-

Substrate Preparation : 3,4-Dihydroisoquinoline precursors are synthesized via cyclization of phenethylamine derivatives. For example, reaction of 3,4-dimethoxyphenylethylamine with trifluoromethyl-substituted propionic acids yields 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline.

-

Catalytic Reduction : A chiral Ru(II) complex (e.g., [(R)-TsDPEN-Ru(cymene)Cl]) is employed in dichloromethane with an azeotropic formic acid-triethylamine mixture as the hydrogen source. The reaction proceeds at 80°C for 1 hour, affording the (R)-enantiomer with >95% enantiomeric excess (ee).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.7 mol% |

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Enantiomeric Excess (ee) | 95–98% |

This method’s efficacy is attributed to the catalyst’s ability to differentiate prochiral faces during hydride transfer, ensuring high stereocontrol.

Chiral Pool Synthesis from (R)-Mandelic Acid

Stereoselective Alkylation and Cyclization

Chiral pool synthesis utilizes enantiopure starting materials, such as (R)-mandelic acid, to propagate chirality into the target molecule. A patented route outlines the following steps:

Stepwise Synthesis :

-

Mandelamide Formation : (R)-Mandelic acid is treated with methylamine in methanol to form (R)-N-methylmandelamide. LC-MS analysis confirms intermediate purity (m/z 166 [M+H]+).

-

Tosylation and Coupling : The mandelamide is tosylated using p-toluenesulfonyl chloride, then coupled with a tetrahydroisoquinoline precursor (e.g., 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-1,2,3,4-tetrahydroisoquinoline) in THF with diisopropylethylamine.

-

Esterification : The resulting acid is methylated using methyl iodide and potassium carbonate in DMF, yielding the methyl ester.

Advantages :

-

Avoids racemization due to inherent chirality of mandelic acid.

Cyclization of Hydroxyamide Intermediates

NaBH4 Reduction and Acid-Catalyzed Cyclization

A scalable route involves reducing ketoamides to hydroxyamides, followed by acid-mediated cyclization.

Procedure :

-

Ketoamide Synthesis : Condense substituted phenethylamines with β-keto esters (e.g., ethyl trifluoromethylacetoacetate) to form ketoamides.

-

Reduction : Treat ketoamides with NaBH4 in methanol, yielding hydroxyamides (85–90% yield).

-

Cyclization : Heat hydroxyamides with p-toluenesulfonic acid in dichloromethane, forming tetrahydroisoquinolines (90–97% yield).

Example :

| Starting Material | Product Yield |

|---|---|

| N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-(4-CF3-phenyl)-propionamide | 96% |

This method is advantageous for introducing diverse substituents on the isoquinoline ring.

Asymmetric Alkylation of Glycine Derivatives

Phase-Transfer Catalysis (PTC)

Chiral phase-transfer catalysts (e.g., Cinchona alkaloids) facilitate enantioselective alkylation of glycine Schiff bases, a method adaptable to tetrahydroisoquinoline synthesis.

Steps :

-

Schiff Base Formation : React glycine methyl ester with a chiral ketone (e.g., (R)-phenylglycine tert-butyl ester).

-

Alkylation : Treat the Schiff base with methyl iodide and a Cinchona-derived catalyst (e.g., (S)-N-(9-Anthracenylmethyl)cinchoninium bromide) in toluene/water.

-

Cyclization : Hydrolyze the ester, then cyclize via Bischler-Napieralski reaction.

Performance Metrics :

-

ee: 80–90% (optimized conditions).

-

Overall Yield: 50–60%.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Enantioselectivity (ee) | Yield (%) | Scalability |

|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 95–98 | 85–90 | Industrial |

| Chiral Pool Synthesis | >99 | 70–80 | Laboratory |

| Enzymatic Resolution | >99 | 40–45 | Pilot Scale |

| Hydroxyamide Cyclization | N/A (racemic) | 90–97 | Multigram |

Cost and Complexity

-

Catalytic Hydrogenation : High catalyst cost but optimal for bulk production.

-

Chiral Pool Synthesis : Low technical complexity but limited substrate scope.

-

Enzymatic Resolution : Economical for high-value pharmaceuticals.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable continuous production of tetrahydroisoquinolines. Microreactors enhance heat/mass transfer, reducing reaction times and improving ee.

Case Study :

-

Reactant : 3,4-Dihydroisoquinoline (1 M in DCM).

-

Catalyst : Immobilized Ru(II) catalyst on silica.

-

Throughput : 500 g/day with 97% ee.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neuroprotective and Antidepressant Properties

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibits neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases and mood disorders. Research indicates that compounds within the tetrahydroisoquinoline class can modulate neurotransmitter systems and reduce oxidative stress, making them candidates for drug development targeting conditions like Parkinson's disease and depression .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Neuroprotection | Protects neurons from damage due to oxidative stress and excitotoxicity |

| Antidepressant | Modulates serotonin and norepinephrine levels |

| Cytotoxicity | Exhibits selective cytotoxic effects against cancer cell lines |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of tetrahydroisoquinoline have demonstrated efficacy against oral squamous cell carcinoma .

Case Study: Cytotoxicity Against Oral Squamous Cell Carcinoma

In a study evaluating the cytotoxic effects of tetrahydroisoquinoline derivatives, this compound was found to induce apoptosis in human oral squamous cell carcinoma cells with a tumor-specific cytotoxicity score of 5.3 . This finding suggests its potential as a lead compound in cancer therapeutics.

Antimicrobial Properties

Compounds derived from tetrahydroisoquinolines have also been assessed for their antimicrobial activities against various pathogens. The structural features of this compound contribute to its ability to inhibit bacterial growth and may serve as a basis for developing new antibiotics .

Table 2: Antimicrobial Activity Summary

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant antibacterial effect |

Drug Design and Synthesis

The synthesis of this compound can be achieved through various established methods such as multi-component reactions (MCR) which facilitate the creation of complex structures efficiently . Its structural versatility allows it to be modified into numerous derivatives with enhanced biological activities.

Synthetic Methods Overview

- Multi-component reactions : Efficiently produce diverse tetrahydroisoquinoline derivatives.

- N-acetylation : Enhances solubility and biological activity.

Mecanismo De Acción

The mechanism of action of ®-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Stereoisomers: (R)- vs. (S)-Enantiomers

The (S)-enantiomer (CAS 78183-55-8) is synthesized from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using SOCl₂ in dry methanol, yielding a hydrochloride salt with a melting point of 248–250°C (decomp.) and optical rotation [α] = –177.4° (c 1.1N NaOH). In contrast, the (R)-enantiomer exhibits mirrored optical activity but identical physical properties (e.g., molecular weight: 205.25 g/mol). Stereochemistry significantly impacts biological activity; for example, (S)-enantiomers of related tetrahydroisoquinolines show distinct neurochemical interactions compared to (R)-forms .

Table 1: Key Properties of (R)- and (S)-Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 191327-28-3 | 78183-55-8 |

| Optical Rotation ([α]) | +177.4° (predicted, 1.1N NaOH) | –177.4° (1.1N NaOH) |

| Melting Point (°C) | 261 (hydrochloride, decomp.) | 248–250 (hydrochloride, decomp.) |

| Molecular Formula | C₁₁H₁₃NO₂·HCl | C₁₁H₁₃NO₂·HCl |

Ester Derivatives: Methyl vs. Ethyl Esters

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 15912-55-7) differs by an ethyl ester group, increasing molecular weight to 205.26 g/mol (vs. 191.23 g/mol for the methyl ester). The ethyl variant lacks defined stereocenters, reducing enantioselective utility but improving lipophilicity (logP ≈ 1.8 vs. 1.5 for the methyl ester). Methyl esters are more prone to hydrolysis, whereas ethyl esters exhibit slower metabolic degradation .

Table 2: Methyl vs. Ethyl Ester Comparison

| Parameter | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₂H₁₅NO₂ |

| Molecular Weight (g/mol) | 191.23 | 205.26 |

| Stereochemistry | Defined (R/S) | None |

| LogP (Predicted) | 1.5 | 1.8 |

N-Substituted Derivatives

This substitution enhances steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The synthesis involves NaH-mediated alkylation of the parent methyl ester with 4-chlorobenzyl bromide in DMF at 60°C . Such derivatives are explored as TGR5 agonists, demonstrating the impact of N-substituents on target affinity .

Functionalized Tetrahydroisoquinolines

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) lacks the 3-carboxylate group but affects dopamine metabolism by inhibiting monoamine oxidase (MAO). In contrast, the methyl ester derivative’s carboxylate may modulate interactions with enzymes or receptors, suggesting divergent neuropharmacological roles .

Complex Derivatives for Catalysis

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate incorporates methoxy and phenyl groups, enhancing electron density and steric hindrance. These modifications improve catalytic efficiency in Diels-Alder reactions compared to the parent compound, highlighting the role of auxiliary substituents in enantioselective catalysis .

Actividad Biológica

(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTHIC) is a compound belonging to the tetrahydroisoquinoline (THIQ) family. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of MTHIC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a group of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The structural versatility of THIQ derivatives allows for modifications that enhance their pharmacological profiles. MTHIC is particularly noteworthy due to its potential as an active pharmaceutical ingredient in drug development.

Anticancer Properties

MTHIC has been investigated for its anticancer potential. Research indicates that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines. For instance, a study found that certain THIQ derivatives exhibited significant cytotoxicity against human oral squamous cell carcinoma (OSCC), with tumor-specific cytotoxicity indices indicating their effectiveness in targeting cancer cells while sparing normal cells .

Table 1: Cytotoxicity of THIQ Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Tumor-Specific Index |

|---|---|---|---|

| TD11 | Human OSCC | 12.5 | 0.7 |

| TQ5 | Human OSCC | 5.3 | 0.7 |

| MTHIC | Various (not specified) | TBD | TBD |

Neuroprotective Effects

The neuroprotective effects of MTHIC have been linked to its ability to modulate neurotransmitter systems and reduce oxidative stress. THIQ derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves the inhibition of mitochondrial dysfunction and reduction of reactive oxygen species (ROS) .

Antioxidant Activity

MTHIC has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies suggest that MTHIC can scavenge free radicals and enhance cellular antioxidant defenses . This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in pathogenesis.

The biological activity of MTHIC can be attributed to several mechanisms:

- Inhibition of Apoptotic Pathways : Research indicates that MTHIC and its analogs can inhibit key proteins involved in apoptosis, such as Bcl-2 family proteins. This inhibition promotes cell survival in cancerous tissues .

- Modulation of Neurotransmitter Receptors : MTHIC may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which can influence mood and cognitive functions .

- Regulation of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, MTHIC helps maintain redox balance within cells, thus protecting against oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of MTHIC:

- Study on Anticancer Activity : In a recent study involving a series of THIQ derivatives, MTHIC was shown to possess moderate cytotoxicity against multiple cancer cell lines with promising tumor specificity .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of MTHIC in models of neurodegeneration. The results demonstrated significant reductions in neuronal death when treated with MTHIC under oxidative stress conditions .

- Antioxidant Efficacy : A comprehensive analysis revealed that MTHIC exhibits potent antioxidant activity comparable to established antioxidants, suggesting its potential as a therapeutic agent in oxidative stress-related disorders .

Q & A

Q. What are the standard synthetic routes for preparing (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate?

The compound is typically synthesized via esterification of the corresponding carboxylic acid using thionyl chloride (SOCl₂) in dry methanol, yielding high purity (quantitative yield). For enantiomer-specific synthesis, (S)-enantiomers are prepared from chiral precursors, with recrystallization from methanol-diethyl ether to isolate the product . Alkylation reactions (e.g., introducing substituents at the nitrogen) often involve sodium hydride (NaH) in DMF with alkyl halides, followed by purification via silica gel chromatography .

Q. How is the enantiomeric purity of the compound verified?

Enantiomeric purity is confirmed using chiral HPLC or polarimetry. For example, the (S)-enantiomer of the hydrochloride salt (CAS RN 41220-48-8) is characterized by a melting point >300°C and specific optical rotation data. Recrystallization from chloroform-diethyl ether can resolve enantiomers, with discrepancies in melting points (e.g., 248–250°C vs. 250–255°C) attributed to solvent variations .

Q. What purification methods are effective post-synthesis?

Common methods include recrystallization (e.g., methanol-diethyl ether for hydrochloride salts) and silica gel column chromatography for alkylated derivatives . For diastereoselective products, chromatographic separation (e.g., endo/exo isomers) is employed with yields up to 65% for major products .

Advanced Research Questions

Q. How can diastereoselective synthesis of derivatives be optimized?

Multicomponent reactions using cinnamaldehyde and N-phenylmaleimide (NPM) at 70°C for 17 hours achieve high diastereoselectivity (86:14 dr). Heating conditions and solvent choice (e.g., DMF) critically influence endo/exo product ratios. Monitoring via TLC and optimizing reaction time (~8–17 hours) are key .

Q. What strategies are used to introduce substituents at specific positions?

Alkylation at the nitrogen is achieved via NaH-mediated reactions with bromomethylarenes (e.g., 1-(bromomethyl)-4-chlorobenzene) in DMF at 60°C . For functionalization at the aromatic ring, electrophilic substitution or palladium-catalyzed coupling can be explored, though steric hindrance may require tailored catalysts .

Q. How does the compound interact with biological targets like TGR5 receptors?

Derivatives such as ethyl 2-(5-(methylthio)thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate act as TGR5 agonists. Structure-activity relationship (SAR) studies focus on modifying the ester group and aromatic substituents to enhance binding affinity and metabolic stability .

Q. What are the challenges in characterizing crystal structures of derivatives?

X-ray diffraction requires high-purity single crystals. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 5.37 Å, b = 12.17 Å, c = 27.02 Å) are reported. Merged data refinement and low-resolution reflections can complicate structural determination .

Q. How to address discrepancies in melting points reported in literature?

Variability in melting points (e.g., 248–250°C vs. 250–255°C) arises from differences in recrystallization solvents or hydration states. Reproducibility requires strict adherence to solvent systems (e.g., methanol-diethyl ether) and drying protocols .

Q. How to design experiments to assess neurotoxicity potential?

Analogues like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) induce parkinsonism via selective substantia nigra damage. In vitro assays (e.g., mitochondrial complex I inhibition) and in vivo rodent models can evaluate neurotoxic mechanisms .

Q. How are coordination compounds with this core synthesized?

The carboxylic acid derivative forms complexes with transition metals (e.g., copper) via chelation. Reaction conditions (pH, stoichiometry) influence coordination geometry, studied using UV-Vis spectroscopy and X-ray crystallography .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and chiral precursors for enantioselectivity.

- Characterization : Combine NMR (¹H/¹³C), X-ray diffraction, and chiral analytics for structural validation.

- Biological Assays : Use SAR-guided modifications to optimize pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.